molecular formula C21H26N2O4 B3538977 N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide

N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide

Cat. No. B3538977
M. Wt: 370.4 g/mol
InChI Key: VFMMCTJENBSQCS-UHFFFAOYSA-N
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Description

N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide (BPEB) is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. BPEB is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) and has been shown to modulate the activity of this receptor in a dose-dependent manner.

Mechanism of Action

N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of mGluR5 and a reduction in the release of glutamate, a key neurotransmitter in the brain. This mechanism of action is thought to underlie the potential therapeutic effects of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide in various neurological disorders.
Biochemical and Physiological Effects
N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in anxiety-like behavior, antidepressant-like effects, and a decrease in drug-seeking behavior in animal models of addiction. N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide has also been shown to have neuroprotective effects in models of neurodegenerative disease, suggesting that it may have potential therapeutic applications in these disorders.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide is its selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This makes it a useful tool for investigating the role of mGluR5 in various neurological disorders. However, one of the limitations of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide is its relatively low potency, which can make it difficult to achieve the desired level of receptor modulation in some experiments.

Future Directions

There are a number of future directions for research on N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide and its potential applications in the field of neuroscience. One area of focus is the role of mGluR5 in the development and progression of various neurological disorders, and the potential therapeutic applications of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide in these disorders. Another area of research is the optimization of the synthesis method for N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide, with the goal of improving the yield and purity of the final product. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide, as well as its potential side effects and toxicity.

Scientific Research Applications

N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. One of the key areas of research has been the role of mGluR5 in various neurological disorders, including anxiety, depression, and addiction. N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide has been shown to modulate the activity of mGluR5 in a dose-dependent manner, suggesting that it may be a useful tool for investigating the role of this receptor in these disorders.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-9-20(24)22-16-10-7-8-11-17(16)23-21(25)15-12-13-18(26-5-2)19(14-15)27-6-3/h7-8,10-14H,4-6,9H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMMCTJENBSQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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